Differential Tau Protein Binding Affinity: 3,4-Dimethylbenzoyl Derivative vs. LSD1 Inhibitory Activity
This compound exhibits selective binding to human recombinant tau protein (amino acids 243-375) with a Ki of 529 nM, representing its most potent reported target engagement [1]. In contrast, its inhibitory activity against human recombinant LSD1 is substantially weaker, with an IC50 of 356 nM [2]. The selectivity window between tau binding and LSD1 inhibition is approximately 1.5-fold in favor of tau. This differential binding profile distinguishes it from other thiazolidine-2-thione derivatives optimized primarily for LSD1 or other epigenetic targets.
| Evidence Dimension | Target binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki = 529 nM (tau); IC50 = 356 nM (LSD1) |
| Comparator Or Baseline | Comparator: LSD1 inhibition activity in same compound |
| Quantified Difference | ~1.5-fold greater potency for tau binding vs. LSD1 inhibition |
| Conditions | Fluorescence assay with Thio-T displacement; human recombinant tau (243-375) expressed in E. coli BL21(DE3)RIL; human recombinant LSD1 with methylated peptide substrate and Amplex red reagent; 30 min incubation |
Why This Matters
For researchers investigating tauopathies or alpha-synucleinopathies, this compound offers preferential binding to aggregation-prone proteins over LSD1, enabling more target-focused experimental designs.
- [1] BindingDB. BDBM50104115 (CHEMBL3593919): Ki = 529 nM for human recombinant tau (243-375). Accessed April 2026. View Source
- [2] BindingDB. BDBM50067551 (CHEMBL3402053): IC50 = 356 nM for human recombinant LSD1. Accessed April 2026. View Source
